N-Methyl-N-(p-tolyl)propionamide
Description
N-Methyl-N-(p-tolyl)propionamide is a tertiary amide characterized by a propionamide backbone substituted with a methyl group and a para-tolyl (p-tolyl) group on the nitrogen atom. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. For instance, derivatives like N,N-Dimethyl-3-(p-tolyl)propionamide (7b) () and Tolyloyl Propionamide () share the p-tolyl motif, suggesting relevance in pharmaceutical or materials science research.
Properties
CAS No. |
143084-99-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-methyl-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12(3)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
InChI Key |
TWKSRFYRSYUOKC-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)C |
Canonical SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)C |
Synonyms |
Propanamide, N-methyl-N-(4-methylphenyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent-Driven Structural Variations
Key analogs differ in substituents on the nitrogen atom or the aromatic ring, influencing physical, spectroscopic, and reactive properties.
Table 1: Substituent Comparison of Propionamide Derivatives
Notes:
Spectroscopic and Physicochemical Properties
NMR Spectral Data
- N,N-Dimethyl-3-(p-tolyl)propionamide (7b) :
- N-Methyl-N-((phenylthio)methyl)propionamide :
Comparison :
The p-tolyl group in 7b introduces distinct deshielding effects on adjacent protons, while sulfur/selenium analogs exhibit shifts due to electronegativity differences .
Solubility and Stability
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